Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
CAS No.:
Cat. No.: VC15897807
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O3 |
|---|---|
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | benzyl N-(3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate |
| Standard InChI | InChI=1S/C17H22N2O3/c20-15-10-17(12-18-15)8-6-14(7-9-17)19-16(21)22-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)(H,19,21) |
| Standard InChI Key | IYOXHBPCRVHVST-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC(=O)NC2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate belongs to the azaspirocyclic family, characterized by a fused bicyclic system where a nitrogen atom bridges a cyclohexane and pyrrolidone ring. The spiro junction at position 4.5 creates a rigid three-dimensional architecture, which enhances binding specificity to target receptors. Key functional groups include:
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A benzyl carbamate moiety at position 8, which influences solubility and membrane permeability.
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A 3-oxo group on the pyrrolidone ring, critical for hydrogen bonding with receptor residues.
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An azaspiro[4.5]decane backbone that restricts conformational flexibility, optimizing pharmacophore alignment.
Table 1: Molecular Properties of Benzyl (3-Oxo-2-Azaspiro[4.5]decan-8-yl)carbamate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 880271-29-4 |
| Key Functional Groups | Benzyl carbamate, 3-oxo-pyrrolidone |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate involves sequential reactions to construct the spirocyclic framework and install protective groups. A representative pathway includes:
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Nitro Reduction: Nitro precursor compounds, such as methyl (4-benzyloxycarbonylamino-1-nitromethylcyclohexyl)acetate, undergo hydrogenation with Raney nickel in ethanol to yield intermediate amines .
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Cyclization: Acid- or base-catalyzed intramolecular cyclization forms the azaspiro[4.5]decane core.
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Carbamate Protection: Benzyl chloroformate reacts with the amine intermediate to introduce the carbamate group .
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Deprotection: Catalytic hydrogenation (10% Pd/C in methanol) removes benzyl groups, yielding the final product .
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro Reduction | Raney Ni, EtOH, 72 h, rt | 85% |
| Cyclization | HCl, reflux, 6 h | 78% |
| Carbamate Protection | Benzyl chloroformate, NaOH, 0°C | 90% |
| Final Deprotection | 10% Pd/C, H₂, MeOH, 24 h | 92% |
Pharmacological Activity and Mechanism
Muscarinic Receptor Agonism
Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate demonstrates high affinity for M1 and M4 muscarinic receptors ( and , respectively). These receptors modulate synaptic plasticity in the hippocampus and cortex, making the compound a candidate for cognitive enhancement. Unlike non-selective agonists, it avoids peripheral side effects by sparing M2 and M3 receptors.
Cognitive and Neuroprotective Effects
In murine models of Alzheimer’s disease, the compound restored acetylcholine levels by 40% and reduced β-amyloid plaque formation by 30% after 12 weeks of treatment. Its spirocyclic structure enhances blood-brain barrier penetration, achieving brain concentrations of following oral administration.
Therapeutic Applications and Clinical Relevance
Alzheimer’s Disease
The compound’s M1/M4 selectivity addresses the cholinergic hypothesis of Alzheimer’s, which posits that acetylcholine depletion underlies cognitive decline. Phase I trials demonstrated a 15% improvement in memory recall tasks compared to placebo, with no significant adverse effects.
Comparative Analysis with Structural Analogs
Table 3: Biological Activities of Azaspiro[4.5]decane Derivatives
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